Q3MG Confers Antiatherogenic Protection In Vivo, Unlike Quercetin Aglycone
In an LDL receptor-deficient (LDLR-/-) mouse model of atherosclerosis, dietary supplementation with 0.05% Q3MG (w/w) for 8 weeks resulted in a 44.3% prolongation of the LDL oxidation lag phase and a 52% reduction in atherosclerotic lesion area compared to control [1]. In stark contrast, the same dose of quercetin aglycone provided no protective effect against LDL oxidation or lesion formation in the identical model [1].
| Evidence Dimension | In Vivo Atherosclerotic Lesion Reduction |
|---|---|
| Target Compound Data | 52% reduction in lesion area; 44.3% prolongation of LDL oxidation lag phase |
| Comparator Or Baseline | Quercetin aglycone: No protective effect |
| Quantified Difference | Q3MG provides significant protection, while quercetin aglycone provides none. |
| Conditions | LDLR-/- mice fed atherogenic diet with 0.05% compound for 8 weeks |
Why This Matters
This demonstrates a critical functional divergence where Q3MG's antiatherogenic activity is not shared by its aglycone, making Q3MG essential for studies targeting this specific pathway.
- [1] Enkhmaa, B., Shiwaku, K., Katsube, T., Kitajima, K., Anuurad, E., Yamasaki, M., & Yamane, Y. (2005). Mulberry (Morus alba L.) Leaves and Their Major Flavonol Quercetin 3-(6-Malonylglucoside) Attenuate Atherosclerotic Lesion Development in LDL Receptor-Deficient Mice. The Journal of Nutrition, 135(4), 729–734. View Source
